molecular formula C8H14ClNS B2802678 2-Methyl-2-thiophen-2-ylpropan-1-amine;hydrochloride CAS No. 2567496-83-5

2-Methyl-2-thiophen-2-ylpropan-1-amine;hydrochloride

Cat. No.: B2802678
CAS No.: 2567496-83-5
M. Wt: 191.72
InChI Key: LPOKFEQWUNWFLR-UHFFFAOYSA-N
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Description

2-Methyl-2-thiophen-2-ylpropan-1-amine;hydrochloride is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-thiophen-2-ylpropan-1-amine;hydrochloride typically involves the condensation of thiophene derivatives with appropriate amines. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often include the use of basic catalysts and solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the hydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-thiophen-2-ylpropan-1-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

2-Methyl-2-thiophen-2-ylpropan-1-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2-thiophen-2-ylpropan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-thiophen-2-ylpropan-1-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .

Properties

IUPAC Name

2-methyl-2-thiophen-2-ylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS.ClH/c1-8(2,6-9)7-4-3-5-10-7;/h3-5H,6,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOKFEQWUNWFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC=CS1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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